Albaspidin AA

Overview

Description

Albaspidin AA is a natural product found in Dryopteris hawaiiensis and Hypericum drummondii . It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae (P. larvae) with a MIC of 220 μM .

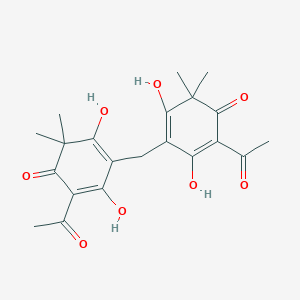

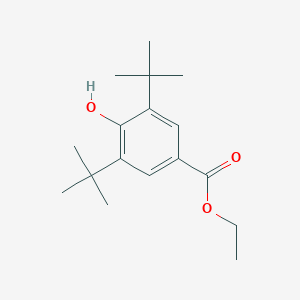

Molecular Structure Analysis

The molecular formula of Albaspidin AA is C21H24O8 . The exact mass is 404.14711772 g/mol . The structure includes several functional groups such as acetyl and hydroxyl groups .Physical And Chemical Properties Analysis

The molecular weight of Albaspidin AA is 404.41 g/mol . It has a topological polar surface area of 149 Ų . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not specified in the sources I found.Scientific Research Applications

Antibacterial Activity

Albaspidin AA displays strong antibacterial activity against the vegetative form of Paenibacillus larvae (P. larvae) with a minimum inhibitory concentration (MIC) of 220 μM . This makes it a potential candidate for the development of new antibacterial agents.

Infection Research

The antibacterial properties of Albaspidin AA also make it useful in infection research . It can be used to study the mechanisms of bacterial infections and the development of resistance to antibacterial agents.

Natural Product Research

Albaspidin AA is a natural product extracted from the Guttiferae Hypericum plant . It can be used in natural product research to study the bioactive compounds present in plants and their potential applications in medicine.

Protein Protection

Albaspidin AA has been suggested to protect the integrity of proteins from multiple proteases and phosphatases . This makes it useful in biochemical research, particularly in studies involving protein function and structure.

mRNA Synthesis

There is some indication that Albaspidin AA may be involved in mRNA synthesis . This could make it a valuable tool in genetic research and the study of gene expression.

Signal Amplification

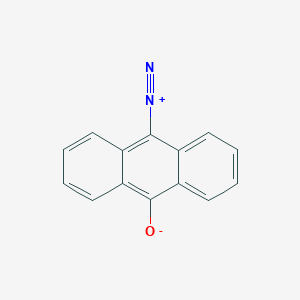

Albaspidin AA may be used in Tyramide Signal Amplification (TSA), a method used for signal amplification in immunohistochemistry and other cellular assays .

Mechanism of Action

Target of Action

Albaspidin AA is a potent antibacterial agent that primarily targets the vegetative form of Paenibacillus larvae (P. larvae) . P. larvae is a bacterium that causes American Foulbrood, a lethal disease affecting honeybees worldwide .

Mode of Action

It has been suggested that albaspidin aa achieves its anti-mrsa effect through membrane damage . This is evidenced by the increased concentration of extracellular potassium ion after Albaspidin AA treatment . Another possible mechanism is the overproduction of reactive oxygen species (ROS) induced cell death .

Biochemical Pathways

The observed alterations of several ros-related indicators, including nadph concentration, superoxide dismutase (sod) activity, ros content, and bacterial survival rate after albaspidin aa treatment, suggest that ros-mediated oxidative stress pathways may be involved .

Result of Action

Albaspidin AA displays strong antibacterial activity, with a minimum inhibitory concentration (MIC) of 220 μM against P. larvae . The compound’s action results in significant antibacterial effects, potentially making it a valuable tool in combating bacterial infections.

properties

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albaspidin AA | |

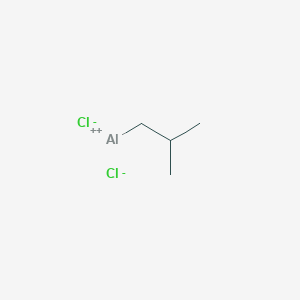

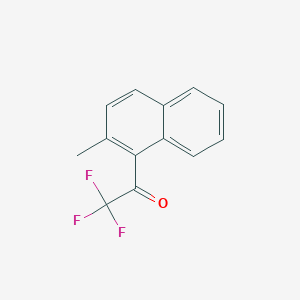

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)